molecular formula C20H16N2O B14114108 N-(2-aminophenyl)-9H-fluorene-9-carboxamide

N-(2-aminophenyl)-9H-fluorene-9-carboxamide

Cat. No.: B14114108
M. Wt: 300.4 g/mol
InChI Key: PDZPKEFLPNQAQC-UHFFFAOYSA-N
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Description

9H-Fluorene-9-carboxylic acid (2-aminophenyl)amide is a compound that belongs to the class of organic compounds known as fluorenes. These compounds are characterized by a fluorene backbone, which is a polycyclic aromatic hydrocarbon. The specific structure of 9H-Fluorene-9-carboxylic acid (2-aminophenyl)amide includes a carboxylic acid group and an amide group attached to the fluorene core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene-9-carboxylic acid (2-aminophenyl)amide typically involves the following steps:

    Formation of 9H-Fluorene-9-carboxylic acid: This can be achieved through the oxidation of fluorene using reagents such as potassium permanganate or chromic acid.

    Amidation Reaction: The carboxylic acid group of 9H-Fluorene-9-carboxylic acid is then converted to an amide group by reacting with 2-aminophenylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the amide to an amine.

    Substitution: The aromatic rings in the fluorene core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated fluorenes.

Scientific Research Applications

9H-Fluorene-9-carboxylic acid (2-aminophenyl)amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 9H-Fluorene-9-carboxylic acid (2-aminophenyl)amide involves its interaction with specific molecular targets and pathways. For instance, its potential anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenecarboxylic acid: Similar structure but lacks the amide group.

    9-Fluorenone: Contains a ketone group instead of a carboxylic acid or amide group.

    Fluorene-1-carboxylic acid: Carboxylic acid group positioned differently on the fluorene core.

Uniqueness

9H-Fluorene-9-carboxylic acid (2-aminophenyl)amide is unique due to the presence of both a carboxylic acid and an amide group, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

N-(2-aminophenyl)-9H-fluorene-9-carboxamide

InChI

InChI=1S/C20H16N2O/c21-17-11-5-6-12-18(17)22-20(23)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,19H,21H2,(H,22,23)

InChI Key

PDZPKEFLPNQAQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=CC=C4N

Origin of Product

United States

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